2-Amino-4,6-dimethoxy-1,3,5-triazine
Overview
Description
2-Amino-4,6-dimethoxy-1,3,5-triazine is a heterocyclic organic compound with the molecular formula C5H8N4O2. It is characterized by a triazine ring substituted with amino and methoxy groups. This compound is known for its applications in various fields, including organic synthesis and as an intermediate in the production of herbicides .
Mechanism of Action
Target of Action
Triazine compounds are known for their wide range of applications, including their use in herbicides and polymer photostabilisers . Some 1,3,5-triazines display important biological properties and are used clinically due to their antitumor properties .
Mode of Action
It is known that triazine compounds can undergo sequential nucleophilic substitution of the c-cl bond by c-o, c-n, and c-s bonds .
Biochemical Pathways
It’s worth noting that some 1,3,5-triazines have shown significant aromatase inhibitory activity .
Result of Action
Some 1,3,5-triazines have shown antitumor activity in human cancer and murine leukemia cell lines .
Action Environment
It’s worth noting that the reaction with dmtmm (2-hydroxy-4,6-dimethoxy-1,3,5-triazine, ho-mdt) is highly water-soluble and can be easily removed from the main reaction product .
Biochemical Analysis
Biochemical Properties
It is known that triazine derivatives are commonly used for the activation of carboxylic acids, particularly for amide synthesis . This suggests that 2-Amino-4,6-dimethoxy-1,3,5-triazine may interact with enzymes, proteins, and other biomolecules involved in these biochemical reactions.
Molecular Mechanism
It is known that triazine derivatives can form highly reactive esters that undergo nucleophilic attack by amines, alcohols, or other nucleophiles . This suggests that this compound may exert its effects at the molecular level through similar mechanisms.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Amino-4,6-dimethoxy-1,3,5-triazine can be synthesized by reacting cyanuric chloride with toluene at temperatures ranging from -5°C to 10°C under an ammonia gas atmosphere. The resulting product is then heated with methanol and solid alkali to yield the desired compound .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar procedures but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4,6-dimethoxy-1,3,5-triazine undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction.
Common Reagents and Conditions:
Nucleophilic Substitution: This reaction typically involves the substitution of the methoxy groups with nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced using standard oxidizing or reducing agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, nucleophilic substitution with amines can yield amino-substituted triazines, while oxidation can produce triazine oxides .
Scientific Research Applications
2-Amino-4,6-dimethoxy-1,3,5-triazine has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-Chloro-4,6-dimethoxy-1,3,5-triazine: This compound is used as a coupling agent in peptide synthesis and shares a similar triazine core structure.
2-Amino-4-morpholino-1,3,5-triazine: Known for its antitumor properties, this compound also features a triazine ring with different substituents.
Uniqueness: 2-Amino-4,6-dimethoxy-1,3,5-triazine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its dual methoxy groups and amino group make it versatile for various synthetic applications and research studies .
Properties
IUPAC Name |
4,6-dimethoxy-1,3,5-triazin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O2/c1-10-4-7-3(6)8-5(9-4)11-2/h1-2H3,(H2,6,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVHFZZUPCXCRIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10274836 | |
Record name | 2-amino-4,6-dimethoxy-1,3,5-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10274836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16370-63-1 | |
Record name | 16370-63-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100284 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-amino-4,6-dimethoxy-1,3,5-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10274836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the reactivity of 2-azido-4,6-dimethoxy-1,3,5-triazine differ under photochemical and thermal conditions when reacting with ketones?
A1: Under photochemical conditions (irradiation at 254 nm), 2-azido-4,6-dimethoxy-1,3,5-triazine reacts with ketones to yield 3,3-dialkyl derivatives of 5,7-dimethoxy-3H-[1,2,4]oxadiazolo[4.3-a]-s-triazine. This reaction proceeds through the formation of a singlet nitrene, which electrophilically attacks the carbonyl oxygen of the ketone, followed by cyclization. []
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